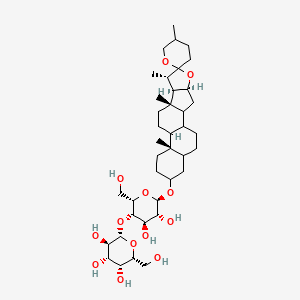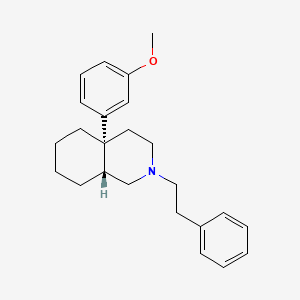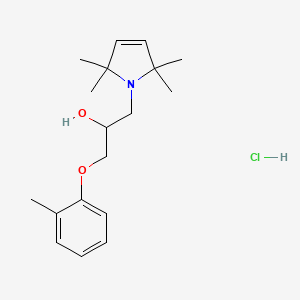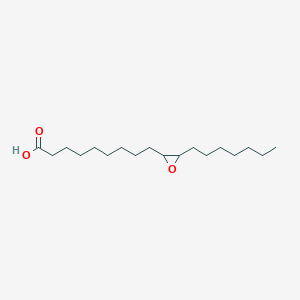![molecular formula C14H16O B14661487 (1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde CAS No. 38661-05-1](/img/structure/B14661487.png)
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde is an organic compound with a complex structure It is characterized by the presence of a biphenyl core with a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Aldehyde Group: The aldehyde functional group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the biphenyl core. This combination of functional groups provides distinct reactivity and potential for various applications in research and industry.
Properties
CAS No. |
38661-05-1 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(1R,6R)-4-methyl-6-phenylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C14H16O/c1-11-7-8-13(10-15)14(9-11)12-5-3-2-4-6-12/h2-7,10,13-14H,8-9H2,1H3/t13-,14-/m0/s1 |
InChI Key |
OQOWXPNUJDQBQH-KBPBESRZSA-N |
Isomeric SMILES |
CC1=CC[C@H]([C@@H](C1)C2=CC=CC=C2)C=O |
Canonical SMILES |
CC1=CCC(C(C1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


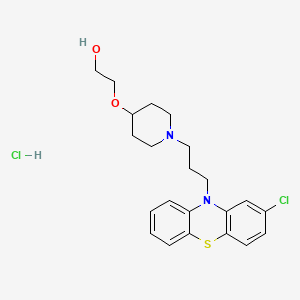
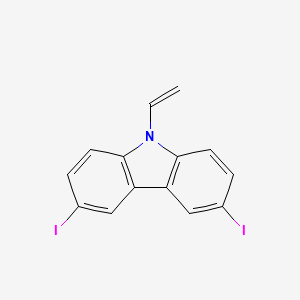
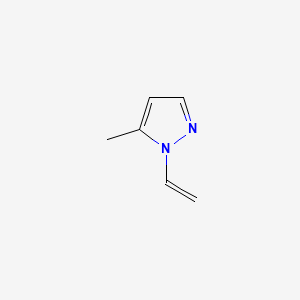
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)

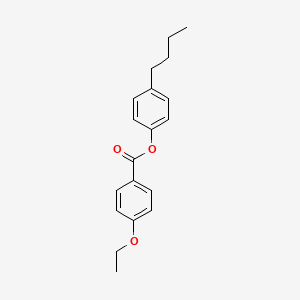
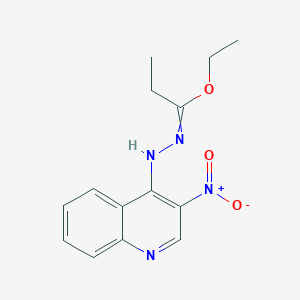
![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
